molecular formula C11H7F3O3 B6203003 methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate CAS No. 2282734-17-0

methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate

Cat. No. B6203003
CAS RN: 2282734-17-0
M. Wt: 244.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate, also known as MTFBC, is an organic compound with a unique chemical structure. It is a white crystalline solid that is soluble in water and has a melting point of 118-119 °C. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is a useful compound for scientific research. It has been used in the synthesis of various organic compounds, such as benzofuran derivatives and polycyclic aromatic hydrocarbons. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is an organic compound that is used in the synthesis of various organic compounds. Its mechanism of action is based on its ability to react with other organic compounds to form new compounds. The reaction of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate with other organic compounds is facilitated by the presence of a Lewis acid catalyst.
Biochemical and Physiological Effects
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is an organic compound with no known biochemical or physiological effects. It has not been tested for its effects on humans and animals, and therefore its safety for use in humans and animals has not been established.

Advantages and Limitations for Lab Experiments

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is a useful compound for laboratory experiments. It is a white crystalline solid that is soluble in water, making it easy to use and store. It has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. However, its safety for use in humans and animals has not been established, and it should be handled with caution.

Future Directions

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate has a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Further research is needed to explore its potential uses in these areas. In particular, more research is needed to determine the safety of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate for use in humans and animals. Additionally, further research is needed to explore the potential of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate to be used as a catalyst in organic synthesis. Finally, further research is needed to explore the potential of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate as a drug delivery system or as a drug target.

Synthesis Methods

Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can be synthesized through various methods. One method involves the reaction of trifluoromethylbenzene and ethyl acetoacetate in the presence of a Lewis acid catalyst. Another method involves the reaction of trifluoromethylbenzene and ethyl acetoacetate in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate involves the introduction of a trifluoromethyl group onto a benzofuran ring, followed by esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-hydroxybenzoic acid", "trifluoromethyl iodide", "sodium hydride", "dimethylformamide", "thionyl chloride", "methanol" ], "Reaction": [ "1. Conversion of 2-hydroxybenzoic acid to 2-(trifluoromethyl)benzofuran-3-carboxylic acid: 2-hydroxybenzoic acid is treated with trifluoromethyl iodide and sodium hydride in dimethylformamide to introduce the trifluoromethyl group onto the benzofuran ring. The resulting product is then treated with thionyl chloride to convert the carboxylic acid group to the corresponding acid chloride.", "2. Esterification of the acid chloride with methanol: The acid chloride is then treated with methanol to form the desired product, methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate." ] }

CAS RN

2282734-17-0

Product Name

methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate

Molecular Formula

C11H7F3O3

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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